molecular formula C14H22ClNO2 B14720051 Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 20809-00-1

Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No.: B14720051
CAS No.: 20809-00-1
M. Wt: 271.78 g/mol
InChI Key: CYGWEGXZLCSMCI-UHFFFAOYSA-N
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Description

Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride: is a chemical compound with a complex structure that includes a phenone group, a dimethylaminoethoxy group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common approach is to start with isobutyrophenone and introduce the dimethylaminoethoxy group through a series of reactions. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride include:

Uniqueness

The uniqueness of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride lies in its combined structure, which imparts specific chemical and biological properties. This combination allows it to participate in unique reactions and interact with specific molecular targets, making it valuable for various applications .

Properties

CAS No.

20809-00-1

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

dimethyl-[2-[2-(2-methylpropanoyl)phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)14(16)12-7-5-6-8-13(12)17-10-9-15(3)4;/h5-8,11H,9-10H2,1-4H3;1H

InChI Key

CYGWEGXZLCSMCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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